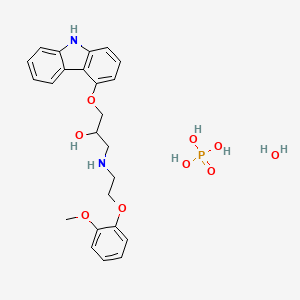

Carvedilol phosphate monohydrate

Vue d'ensemble

Description

Carvedilol Phosphate is the phosphate salt form of carvedilol, a racemic mixture and adrenergic blocking agent with antihypertensive activity and devoid of intrinsic sympathomimetic activity. The S enantiomer of carvedilol nonselectively binds to and blocks beta-adrenergic receptors, thereby exerting negative inotropic and chronotropic effects, and leading to a reduction in cardiac output. In addition, both enantiomers of carvedilol bind to and block alpha 1-adrenergic receptors, thereby causing vasodilation and reducing peripheral vascular resistance.

Applications De Recherche Scientifique

1. Controlled Release Formulations

Carvedilol phosphate monohydrate has been studied for its controlled or sustained release properties in tablet formulations. By using hydroxypropyl methylcellulose as a release-retarding agent, researchers were able to modulate the release characteristics of carvedilol phosphate matrix tablets (Halder et al., 2012).

2. Analytical Method Development

The development of analytical methods, such as HPLC (High-Performance Liquid Chromatography), for the determination of carvedilol in human plasma and urine samples, is a significant area of research. This aids in therapeutic drug monitoring and pharmacokinetic analyses (Soltani et al., 2012).

3. Enhancing Oral Bioavailability

Studies have been conducted on niosomal formulations of carvedilol to improve its low and variable oral bioavailability. These studies include the use of bile salt-enriched vesicles and charged niosomes, leading to a significant increase in the oral bioavailability of carvedilol (Arzani et al., 2015).

4. Nasal Delivery Systems

Research has been carried out to develop alginate mucoadhesive microspheres of carvedilol for nasal delivery. This approach aims to avoid first-pass metabolism and enhance therapeutic efficacy in treating hypertension and angina pectoris (Patil & Sawant, 2009).

5. Drug-Excipient Interactions

Understanding the interaction between carvedilol and various excipients in the solid state is crucial for ensuring drug stability and safety. This includes the study of esterification reactions with citric acid in the solid state (Gressl et al., 2017).

6. Transdermal Therapeutic Systems

Development of transdermal patches for carvedilol using different polymeric combinations has been researched to provide a steady-state plasma concentration and improved bioavailability compared to oral administration (Ubaidulla et al., 2007).

7. Buccal Patches

Formulation and evaluation of mucoadhesive buccal patches of carvedilol phosphate have been explored. This is aimed at bypassing first-pass metabolism and potentially providing quicker onset and longer duration of action compared to tablets (SreekanthM. et al., 2016).

8. Radical-Scavenging and Iron-Chelating Properties

Carvedilol has been shown to act as both a metal chelator and a radical scavenger in vitro, indicating its potential antioxidative properties beyond its primary role as a beta-blocker (Oettl et al., 2001).

Propriétés

Numéro CAS |

1196658-85-1 |

|---|---|

Nom du produit |

Carvedilol phosphate monohydrate |

Formule moléculaire |

C24H31N2O9P |

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |

InChI |

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |

Clé InChI |

JAYBFQXVKDGMFT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |

SMILES canonique |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

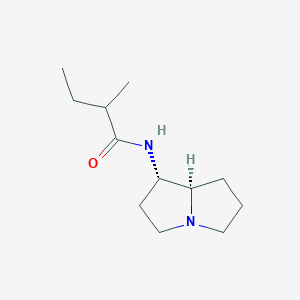

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260564.png)

![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)

![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)